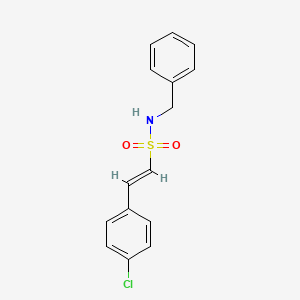

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide

Description

Historical Context and Development of Ethenesulfonamide Derivatives

The discovery of ethenesulfonamide derivatives marks a pivotal shift in sulfonamide chemistry, transitioning from broad-spectrum antibiotics to targeted receptor modulators. Early sulfonamides, such as Prontosil (the first synthetic antibacterial agent), revolutionized medicine in the 1930s by inhibiting bacterial folate synthesis. However, their non-selective action and side effects spurred efforts to develop derivatives with improved specificity.

In 2001, Harada et al. reported a breakthrough: replacing the benzenesulfonamide group in Bosentan (a dual endothelin receptor antagonist) with a 2-phenylethenesulfonamide moiety yielded compounds with enhanced ETA receptor selectivity. For instance, derivative 5a exhibited an IC50 of 2.1 nM for ETA and a selectivity ratio (ETB/ETA) of 1,200. This modification retained the sulfonamide’s hydrogen-bonding capacity while introducing conformational rigidity via the ethene bridge, optimizing receptor interactions.

Table 1: Key Ethenesulfonamide Derivatives and Their Receptor Affinities

| Compound | ETA IC50 (nM) | ETB/ETA Selectivity Ratio |

|---|---|---|

| Bosentan (1) | 4.7 | 19 |

| 5a | 3.8 | 650 |

| 5n (Optimized) | 2.1 | 1,200 |

Subsequent optimization focused on alkoxy side-chain modifications. Introducing a 2-fluoroethoxy group (compound 5n ) further improved oral bioavailability and potency, demonstrating the critical role of side-chain electronics in pharmacokinetics.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-15-8-6-13(7-9-15)10-11-20(18,19)17-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSDIKHVZDVBIV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Sulfonamide derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Sulfonamides conjugated with acetamide fragments, a class to which this compound may belong, are known to exhibit antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities.

Biochemical Pathways

It is known that sulfonamides can interfere with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound could affect a variety of biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide. It is known that the environmental fate of similar compounds, such as DDT, can be influenced substantially by environmental processes such as biotransformation or transfer between compartments.

Activité Biologique

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Sulfonamides, including (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide, exert their biological effects through various mechanisms:

- Antimicrobial Activity : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This leads to the disruption of nucleic acid synthesis in bacteria.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest in the mitotic phase. This is evidenced by studies showing significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM .

Biological Activities

The biological activities of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide can be summarized as follows:

Structure-Activity Relationships (SAR)

The efficacy of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide is influenced by its molecular structure. Modifications to the benzyl and phenyl groups can significantly alter its biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) enhances the compound's potency against cancer cells.

- Alkyl Chain Variations : Changes in the alkyl chain length and branching can affect solubility and bioavailability, impacting therapeutic efficacy .

Case Studies

-

Anticancer Efficacy :

A study evaluated a series of (E)-N-aryl-2-arylethenesulfonamides, including derivatives similar to (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide. In vivo xenograft assays demonstrated significant tumor size reduction in treated mice, indicating strong anticancer potential . -

Mechanistic Insights :

Mechanistic studies revealed that certain derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cell lines such as DU145 (prostate cancer) and K562 (leukemia). The activation of caspases was also noted, confirming the apoptotic pathway involvement . -

Antimicrobial Activity :

The compound has been tested against various bacterial strains, showing promising results in inhibiting growth comparable to established sulfonamide antibiotics. Its ability to overcome resistance mechanisms in certain bacterial strains has been highlighted .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Ethenesulfonamide Derivatives

The following table summarizes key structural analogs of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide, highlighting variations in substituents and molecular properties:

Key Observations

- Substituent Effects: Halogen Position: The position of chlorine on the phenyl ring (e.g., 4-chlorophenyl vs. For example, 4-chlorophenyl groups are common in cytotoxic chalcones (IC₅₀ values: 22–422 µg/mL) , though direct comparisons with sulfonamides are speculative. N-Substituents: Replacing the benzyl group with cyclopentyl or furan-methyl (as in ) introduces bulkier or heterocyclic motifs, which may affect solubility and metabolic stability.

Synthetic Yields :

Biological Relevance :

- While cytotoxic data for ethenesulfonamides are lacking, chalcone analogs with 4-chlorophenyl groups (e.g., (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on) exhibit potent activity against MCF-7 cells (IC₅₀ = 37.24 µg/mL) . This implies that incorporating chlorophenyl moieties into sulfonamides could similarly enhance bioactivity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide?

The synthesis typically involves condensation reactions between sulfonyl chlorides and aryl amines. For example, (E)-2-(4-bromophenyl)ethenesulfonyl chloride can react with 4-fluoroaniline under controlled conditions to yield sulfonamide derivatives (79% yield) . Key steps include:

- Sulfonylation : Reacting ethenesulfonyl chloride with benzylamine derivatives.

- Dehydration : Removing hydroxyl groups (e.g., using POCl₃) to stabilize the (E)-configuration .

- Purification : Recrystallization or column chromatography to isolate the product, confirmed via melting points and NMR (e.g., δ 6.96–7.56 ppm for ethene protons) .

Q. How is the structural configuration of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide validated?

- X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., S–N distances ~1.63 Å) .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry .

- NMR spectroscopy : The (E)-configuration is confirmed by coupling constants (e.g., J = 15.5 Hz for trans-alkene protons) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for sulfonamide derivatives be resolved?

Discrepancies in bond angles or torsional strains may arise due to:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Disorder modeling : Apply PART/SUMP restraints to resolve overlapping atomic positions .

- Validation tools : Check PLATON’s ADDSYM algorithm for missed symmetry operations . Cross-validate with spectroscopic data (e.g., HRMS) to confirm molecular formulas .

Q. What strategies enhance the bioavailability of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide derivatives?

- Prodrug design : Phosphorylation of hydroxyl groups (e.g., using POCl₃) improves water solubility. For example, disodium phosphate prodrugs of sulfonamides show enhanced pharmacokinetics .

- Structural analogs : Introduce morpholine or pyridyl groups to optimize logP values while retaining activity (e.g., via SNAr reactions) .

- In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like Factor Xa, guiding substituent modifications .

Q. How are structure-activity relationships (SARs) analyzed for this compound class?

- Bioisosteric replacement : Swap 4-chlorophenyl with trimethoxyphenyl to assess potency changes .

- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide NH for hydrogen bonding) via 3D-QSAR .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ against Factor Xa) and correlate with substituent electronic profiles (Hammett σ values) .

Q. What challenges arise in resolving high-resolution structures of sulfonamide-protein complexes?

- Crystal twinning : Common in sulfonamide co-crystals; refine using SHELX’s TWIN/BASF commands .

- Disordered solvent : Mask solvent regions with SQUEEZE in PLATON .

- Radiation damage : Collect data at 100 K and use low-dose protocols to preserve crystal integrity .

Methodological Considerations

Q. How should researchers address discrepancies between computational and experimental biological activity data?

- Force field calibration : Re-parameterize AMBER/GAFF for sulfonamide torsions to improve MD simulation accuracy .

- Experimental replication : Repeat enzyme assays under varied conditions (pH, ionic strength) to identify confounding factors .

- Meta-analysis : Compare results across multiple studies (e.g., PubChem BioAssay data) to distinguish outliers .

Q. What protocols ensure reproducibility in synthesizing (E)-configured ethenesulfonamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.